DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a benzoxazole moiety, a quinoline ring, and a dithiole-dicarboxylate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzoxazole Moiety: This step involves the reaction of o-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole.
Acetylation: The 2-mercaptobenzoxazole is then acetylated using acetic anhydride to form 2-(acetylthio)benzoxazole.
Formation of the Quinoline Ring: The acetylated benzoxazole is reacted with 2,2-dimethyl-3-thioxo-2,3-dihydroquinoline-4-one in the presence of a base such as sodium hydride to form the desired quinoline derivative.
Formation of the Dithiole-Dicarboxylate Group: The final step involves the reaction of the quinoline derivative with dimethyl acetylenedicarboxylate in the presence of a catalyst such as palladium on carbon to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts, as well as the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate
- N’-(1,3-benzothiazol-2-yl)-arylamide derivatives
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
Uniqueness
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a benzoxazole moiety, a quinoline ring, and a dithiole-dicarboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H22N2O6S4 |
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Molecular Weight |
598.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H22N2O6S4/c1-27(2)22(36)19(25-38-20(23(31)33-3)21(39-25)24(32)34-4)14-9-5-7-11-16(14)29(27)18(30)13-37-26-28-15-10-6-8-12-17(15)35-26/h5-12H,13H2,1-4H3 |
InChI Key |
MKQFRSUIRQSNQZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CSC4=NC5=CC=CC=C5O4)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CSC4=NC5=CC=CC=C5O4)C |
Origin of Product |
United States |
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